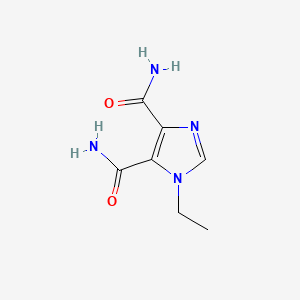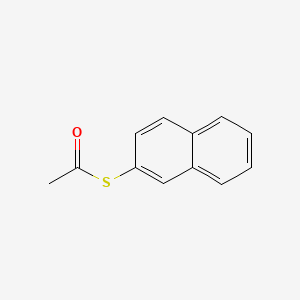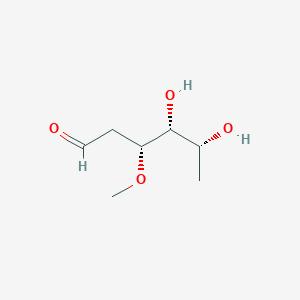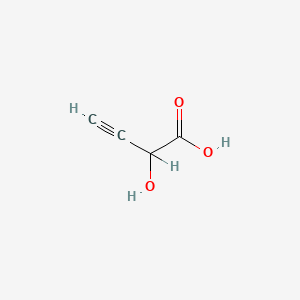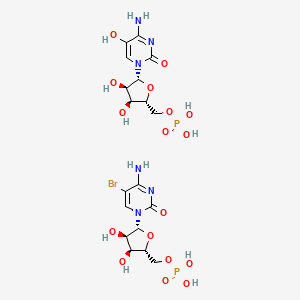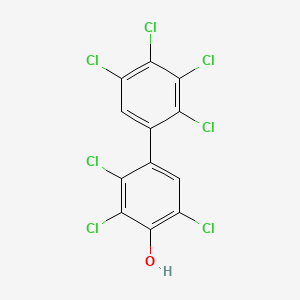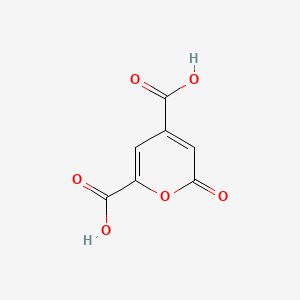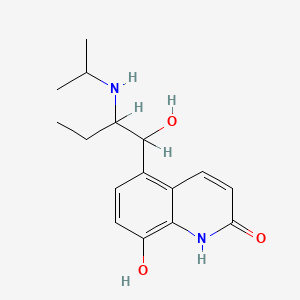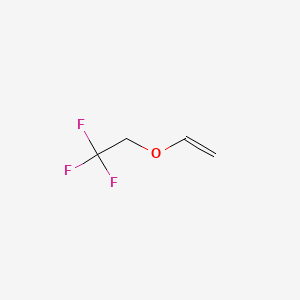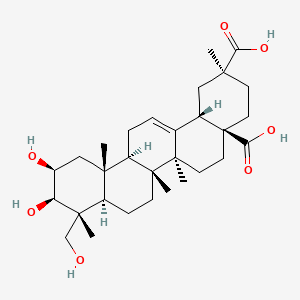
Jaligonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaligonic acid is a natural product found in Phytolacca americana, Phytolacca acinosa, and other organisms with data available.
Aplicaciones Científicas De Investigación
Role in Plant Regulation and Stress Response
Jasmonic acid (JA), known as Jaligonic acid, plays a significant role as an endogenous growth-regulating substance in higher plants. It's notably recognized for its involvement in plant responses to various abiotic stresses such as cold, drought, salinity, and heavy metals. The JA signaling pathways are crucial in integrating regulatory transcription factors and related genes to combat environmental stress. The JA signaling pathway, particularly the JAZ-MYC module, is central to this process. Moreover, JA interacts with other phytohormones like abscisic acid (ABA), ethylene (ET), and salicylic acid (SA), showing both synergistic and antagonistic effects in resisting environmental stress (Wang et al., 2020).
Crosstalk with Other Phytohormones
Jasmonic acid and its derivatives are integral in the complex network of plant hormone signaling. This complex signaling is not just restricted to stress responses but extends to various developmental processes. Studies reveal that JA has multifarious interactions with other hormone signaling pathways such as auxin, gibberellic acid (GA), and salicylic acid. These interactions are crucial in mediating defense responses against various biotic and abiotic stresses. JA's role extends to facilitating beneficial plant-microbe interactions, like those with plant growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (Dar et al., 2015).
Involvement in Plant Growth and Development
Jasmonic acid is a key regulator in plant growth and development. It’s synthesized from lipid constituents and plays a pivotal role in various plant responses. From its involvement in the defense against herbivores and necrotrophic pathogens to its role in alleviating abiotic stresses like UV stress, osmotic stress, and heavy metal stress, JA's influence is widespread. Its signaling mechanism involves a complex interaction with other phytohormones, highlighting its integral role in the plant's response to environmental challenges (Wasternack & Hause, 2013).
Future Directions
The continuing research on Jasmonic acid and its derivatives opens avenues for developing new therapeutic applications in related fields. The exploration of its synthetic pathways, biological activities, and the interaction with other phytohormones provides a foundation for future innovations. The anticipation that several analogs of JA can be advanced to preclinical and clinical studies underscores the potential of this compound in contributing to advancements in plant sciences and beyond (Ghasemi Pirbalouti et al., 2014).
Propiedades
Número CAS |
51776-39-7 |
|---|---|
Fórmula molecular |
C30H46O7 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-25(23(34)35)10-12-30(24(36)37)13-11-28(4)17(18(30)14-25)6-7-21-26(2)15-19(32)22(33)27(3,16-31)20(26)8-9-29(21,28)5/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,25-,26-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
OWODMVTTWPVWQA-COFJZONBSA-N |
SMILES isomérico |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Sinónimos |
jaligonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




